molecular formula C8H9ClN2O B3146476 2-Chloro-6-ethylpyridine-4-carboxamide CAS No. 60019-49-0

2-Chloro-6-ethylpyridine-4-carboxamide

Cat. No. B3146476
CAS RN: 60019-49-0
M. Wt: 184.62 g/mol
InChI Key: SXWZAEZMMGRPMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Chloro-6-ethylpyridine-4-carboxamide is C8H9ClN2O. Its molecular weight is 184.62 g/mol. The InChI code for this compound is 1S/C8H8ClNO2/c1-2-6-3-5 (8 (11)12)4-7 (9)10-6/h3-4H,2H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

The physical form of 2-Chloro-6-ethylpyridine-4-carboxamide is a powder . It has a melting point of 136-137 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds closely related to 2-Chloro-6-ethylpyridine-4-carboxamide focuses on improving synthesis methods and understanding their chemical properties. For instance, the synthesis of related pyridine carboxamide compounds has been optimized under specific conditions to achieve high yield and purity, indicating the potential for developing efficient synthesis pathways for 2-Chloro-6-ethylpyridine-4-carboxamide and its derivatives (Yang-Heon Song, 2007).

Potential Therapeutic Applications

Several studies have explored the therapeutic applications of compounds structurally similar to 2-Chloro-6-ethylpyridine-4-carboxamide. Notably, derivatives of pyridine carboxamides have been investigated for their anticancer properties. For example, research on pyridine-4-carboxamide ligands has shown promise in forming metal complexes that exhibit anti-cancer activity, which suggests that 2-Chloro-6-ethylpyridine-4-carboxamide could serve as a basis for developing new anticancer agents (D. Goodgame et al., 1990).

Drug Discovery and Development

In the realm of drug discovery, compounds with a pyridine carboxamide motif have been identified as potent inhibitors of various biological targets, underscoring the potential of 2-Chloro-6-ethylpyridine-4-carboxamide in the development of new drugs. For instance, certain pyridine carboxamide derivatives have been shown to inhibit the interleukin-1β converting enzyme (ICE), which plays a significant role in inflammatory processes. This highlights the potential of structurally related compounds, including 2-Chloro-6-ethylpyridine-4-carboxamide, in the development of anti-inflammatory drugs (R. Dolle et al., 1997).

Materials Science and Molecular Design

Research into pyridine carboxamide derivatives also extends to materials science, where these compounds are investigated for their potential in creating new materials with specific properties. For example, the synthesis of novel pyridine carboxamide-based compounds for non-linear optical (NLO) applications and molecular docking studies suggests the versatility of this chemical framework in designing materials with desired electronic and optical properties (R. Jayarajan et al., 2019).

Safety and Hazards

The safety information for 2-Chloro-6-ethylpyridine-4-carboxamide indicates that it has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-chloro-6-ethylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-6-3-5(8(10)12)4-7(9)11-6/h3-4H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZAEZMMGRPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672315
Record name 2-Chloro-6-ethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethylpyridine-4-carboxamide

CAS RN

60019-49-0
Record name 2-Chloro-6-ethylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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